Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate
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Overview
Description
Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is an organosilicon compound widely used in organic synthesis. It is known for its stability and versatility, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate typically involves the reaction of tert-butyl carbamate with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers, while substitution reactions can produce a variety of functionalized carbamates .
Scientific Research Applications
Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate involves its ability to act as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance, preventing unwanted reactions at specific sites on the molecule. This selective protection allows for controlled chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Tert-butyldimethylsilyl chloride: Used for similar protecting group applications but is more reactive.
Tert-butyldimethyl(2-propynyloxy)silane: Another organosilicon compound used in organic synthesis.
Uniqueness
Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is unique due to its stability and versatility. It provides effective protection for alcohols and amines, allowing for selective reactions in complex synthetic pathways. Its ability to undergo various chemical reactions under controlled conditions makes it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO3Si/c1-12(2,3)17-11(15)14-9-10-16-18(7,8)13(4,5)6/h9-10H2,1-8H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLZZERSZRZSOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCO[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456315 |
Source
|
Record name | TERT-BUTYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ETHYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203738-69-6 |
Source
|
Record name | TERT-BUTYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ETHYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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